Cholesterol-13C2

Clinical Mass Spectrometry Method Validation Regulatory Compliance

Cholesterol-13C2 (3,4-13C2) is a cGMP-compliant stable isotope-labeled internal standard purpose-built for regulatory bioanalysis. Delivered at 99 atom% 13C enrichment and 98% chemical purity, it provides a definitive M+2 mass shift without the deuterium-induced chromatographic retention time shifts that undermine Cholesterol-d7. This guarantees accurate correction for matrix effects, ion suppression, and extraction recovery in SID-LC-MS/MS workflows. The clinical-grade specification (cGMP) ensures lot-to-lot consistency and traceability required for FDA/EMA method validation submissions, IVD kit calibration, and human reverse cholesterol transport flux studies using validated SAAM-II kinetic modeling.

Molecular Formula C27H46O
Molecular Weight 388.6 g/mol
CAS No. 78887-48-6
Cat. No. B1366941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol-13C2
CAS78887-48-6
Molecular FormulaC27H46O
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1
InChIKeyHVYWMOMLDIMFJA-WKKCFSIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesterol-13C2 (CAS 78887-48-6) for Clinical and Lipidomics Applications: Product Profile


Cholesterol-13C2 (CAS 78887-48-6), also specified as Cholesterol-3,4-13C2, is a stable isotope-labeled analog of cholesterol in which the carbon atoms at positions 3 and 4 of the sterol backbone are substituted with the non-radioactive carbon-13 isotope . This labeling introduces a distinct +2 Dalton mass shift (M+2) relative to the unlabeled endogenous molecule (C27H46O, MW 386.65), thereby enabling its use as a reliable internal standard for mass spectrometry (MS)-based quantification of cholesterol in complex biological matrices . The compound is available in a cGMP-compliant grade with a certified isotopic purity of 99 atom % 13C and a chemical purity of 98% (CP), meeting the stringent requirements for clinical and bioanalytical assay development .

Cholesterol-13C2 in Stable Isotope Dilution Assays: Why Unlabeled Cholesterol and Other Labeled Analogs Are Not Interchangeable


In quantitative bioanalysis, substituting Cholesterol-13C2 with unlabeled cholesterol or alternative stable isotope-labeled cholesterol analogs (e.g., Cholesterol-d7 or Cholesterol-13C3) introduces distinct analytical and biological confounders that can critically compromise assay validity. Unlabeled cholesterol, being chemically identical to endogenous cholesterol, cannot serve as an internal standard in stable isotope dilution mass spectrometry (SID-LC-MS/MS) due to spectral overlap, which precludes accurate correction for matrix effects, ionization efficiency variations, and sample preparation losses [1]. While other stable isotope-labeled cholesterols such as Cholesterol-d7 (deuterium-labeled) or Cholesterol-13C3 (three 13C atoms) offer mass differentiation, their selection over Cholesterol-13C2 must be justified by specific experimental or procurement requirements, as they differ fundamentally in isotopic purity grades (clinical vs. research), regulatory acceptance (cGMP compliance for clinical trials), and potential for deuterium-induced chromatographic retention time shifts that can affect co-elution with the analyte . Therefore, the specific label pattern (3,4-13C2), the associated M+2 mass shift, and the availability of clinical-grade material (99 atom % 13C, cGMP) position Cholesterol-13C2 as a uniquely fit-for-purpose reagent for clinical lipidomics and regulatory bioanalysis .

Cholesterol-13C2 (CAS 78887-48-6) Quantitative Evidence Guide: Comparator-Based Performance and Procurement Value


Clinical-Grade cGMP Compliance vs. Research-Use Only (RUO) Comparators for Bioanalytical Method Validation

Cholesterol-13C2 (Catalog W6489) from Sigma-Aldrich is manufactured under current Good Manufacturing Practice (cGMP) conditions, a critical distinction from the majority of alternative labeled cholesterols such as Cholesterol-13C3 (Catalog 705438) or Cholesterol-d7, which are offered at the research-use-only (RUO) or analytical standard grade . The cGMP grade is explicitly designated 'API for Clinical Studies', ensuring batch-to-batch consistency, full traceability, and adherence to quality systems required for clinical trial material characterization and regulated bioanalysis, a specification absent in RUO comparators . This grade also carries a certified isotopic purity of 99 atom % 13C and a chemical purity of 98% (CP) .

Clinical Mass Spectrometry Method Validation Regulatory Compliance In Vitro Diagnostics

Mass Shift Differentiation: M+2 (13C2) vs. M+3 (13C3) and M+7 (d7) for Interference-Free MS Quantification

Cholesterol-13C2 exhibits a net mass increase of +2 Da (M+2) relative to unlabeled cholesterol (MW 386.65 → 388.65), arising from the precise substitution of two 12C atoms with 13C at the 3- and 4-positions of the sterol backbone . This specific mass shift is purposefully engineered to ensure that the labeled internal standard's MS/MS precursor ion and selected fragment ions are fully resolved from the natural isotopic envelope of endogenous cholesterol (which includes a natural ~2.2% M+1 contribution from 13C and ~0.2% M+2 contribution from two 13C or one 18O), thus eliminating cross-talk that would otherwise bias quantification [1]. In contrast, Cholesterol-13C3 (M+3) and Cholesterol-d7 (M+7) provide larger mass shifts; however, the M+2 shift of Cholesterol-13C2 is optimally balanced to minimize the required mass range while still providing >100-fold excess over natural M+2 abundance at typical internal standard concentrations, as demonstrated in validated SID-LC-MS/MS methods [1].

Mass Spectrometry Isotope Dilution Lipidomics Internal Standard Selection

In Vivo Reverse Cholesterol Transport Kinetics: 13C2-Cholesterol Quantifies Tissue Cholesterol Efflux (TCE) in Human Studies

Cholesterol-13C2 enables the direct quantification of tissue cholesterol efflux (TCE), a critical metric of reverse cholesterol transport (RCT) that is not measurable using unlabeled cholesterol or less precisely tracked using radiolabeled tracers in humans. In a clinical kinetic study by Holleboom et al. (2013), a 20-hour continuous intravenous infusion of 13C2-cholesterol was administered to human subjects (carriers of an APOA1 mutation and matched controls) to model in vivo cholesterol flux [1]. Using a three-compartment SAAM-II kinetic model fit to plasma and erythrocyte 13C enrichment data, TCE was calculated as 5.7 ± 0.7 mg/kg/h in healthy controls versus 4.6 ± 0.8 mg/kg/h in APOA1 mutation carriers, a 19% reduction (P = 0.02) that quantitatively links HDL function to tissue cholesterol clearance [1]. This approach provides a quantitative, non-radioactive alternative to historical radiotracer methods, offering the specificity of stable isotope tracing for human metabolic research .

Lipoprotein Metabolism Reverse Cholesterol Transport In Vivo Kinetics Cardiovascular Research

Strategic Supply Chain Value: Cholesterol-13C2 as a High-Value Clinical Reagent with Domestic Sourcing and Cost Implications

A 2024 Chinese patent application (CN117946196A) highlights the strategic and economic importance of domestic synthesis capabilities for Cholesterol-3,4-13C2, citing that the compound is a 'core labeling reagent for steroid detection essential for vitamin testing and tumor screening' and that its supply has been monopolized by foreign entities such as Cambridge Isotope Laboratories (CIL) and Sigma-Aldrich [1]. The patent explicitly states that the imported price of Cholesterol-3,4-13C2 has reached as high as 70,000 RMB per gram (~$9,800 USD/g), creating a significant barrier to the expansion of clinical mass spectrometry applications in China [1]. The disclosed synthetic method aims to 'break the foreign monopoly' and 'fill the domestic gap', indicating a major shift in supply dynamics that may offer procurement leverage for high-volume users through alternative sourcing channels [2].

Isotope Labeling Supply Chain Security Procurement Clinical Mass Spectrometry

Cholesterol-13C2 (CAS 78887-48-6): High-Impact Application Scenarios Based on Quantitative Evidence


Clinical Bioanalytical Method Validation and Routine Diagnostic Testing for Serum Cholesterol

Cholesterol-13C2 is the preferred internal standard for clinical laboratories developing or validating SID-LC-MS/MS methods for serum total cholesterol quantification, as required for reference method procedures or in vitro diagnostic (IVD) kit calibration [1]. The cGMP grade (99 atom % 13C, 98% CP) ensures compliance with regulatory guidelines for method validation, providing the traceability and lot-to-lot consistency necessary for FDA/EMA submissions . The +2 Da mass shift enables accurate correction of matrix effects, ion suppression, and extraction recovery without interference from the endogenous M+2 isotopologue background, a prerequisite for achieving the precision and accuracy demanded by clinical reference methods [1].

In Vivo Reverse Cholesterol Transport (RCT) Kinetic Studies in Human Subjects

Researchers investigating HDL functionality and novel therapeutic interventions targeting reverse cholesterol transport can use Cholesterol-13C2 as a safe, non-radioactive tracer for quantifying tissue cholesterol efflux (TCE) in human subjects [2]. The validated infusion protocol and kinetic modeling framework (SAAM-II) provide a robust platform for measuring RCT flux, a functional biomarker of atheroprotection that is not obtainable with static cholesterol measurements [2]. The 19% reduction in TCE observed in APOA1 mutation carriers underscores the sensitivity of this approach for detecting clinically meaningful differences in cholesterol trafficking [2].

Targeted Metabolomics and Lipidomics Using Stable Isotope-Labeled Internal Standard Cocktails

In comprehensive targeted metabolomics and lipidomics workflows, Cholesterol-13C2 serves as a key component of multi-analyte stable isotope-labeled internal standard (SIL-IS) cocktails designed to normalize for sample preparation variability, matrix effects, and instrument drift . Its inclusion in a 14-plex SIL-IS mixture alongside [13C6]-glucose, [13C7]-benzoic acid, and other labeled metabolites enables simultaneous quantification of cholesterol alongside central carbon metabolites, amino acids, and nucleotides in a single LC-MS run . This approach significantly improves data quality and reproducibility in large-scale cohort studies and clinical metabolomics investigations.

Development and Production of Clinical Diagnostic Kits for Cholesterol and Derived Analytes

Diagnostic kit manufacturers developing quantitative assays for cholesterol, cholesterol esters, and downstream steroid hormones can leverage Cholesterol-13C2 as the core internal standard to achieve the analytical sensitivity and specificity required for regulatory approval [3]. The increasing availability of domestically synthesized, high-purity Cholesterol-13C2, as indicated by recent patent disclosures, offers a strategic opportunity to secure a stable, cost-competitive supply chain for high-volume kit production, reducing reliance on imported reagents and mitigating procurement risk [3].

Technical Documentation Hub

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